Praseodymium dioxide

説明

Overview of Praseodymium Oxides: Stoichiometry and Variable Valency

A defining characteristic of praseodymium is its variable valency, primarily existing in the +3 and +4 oxidation states. americanelements.com This dual valency allows for the formation of several distinct oxide phases, each with a unique stoichiometry and crystal structure. The praseodymium-oxygen system includes a homologous series of non-stoichiometric phases with the general formula PrnO2n-2, which exist between the two primary stoichiometric forms, Pr2O3 and PrO2. ekb.eg

The most common and stable praseodymium oxides include:

Praseodymium(III) Oxide (Pr₂O₃): This oxide features praseodymium in its +3 oxidation state. ontosight.ai It typically forms white or yellow-green hexagonal crystals. ontosight.ainanografi.com

Praseodymium(III,IV) Oxide (Pr₆O₁₁): This is the most stable form of praseodymium oxide under ambient temperature and pressure. nanografi.comwikipedia.org It is a mixed-valence compound containing both Pr(III) and Pr(IV) ions and possesses a cubic fluorite structure. wikipedia.org Its appearance is a dark brown powder. wikipedia.org

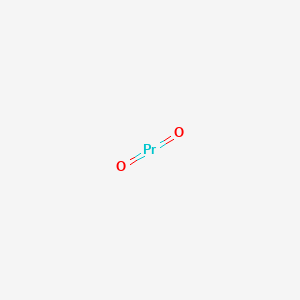

Praseodymium(IV) Oxide (PrO₂): Also known as praseodymium dioxide, this compound contains praseodymium exclusively in its highest +4 oxidation state. ontosight.ai It is a brown or black powder that crystallizes in the cubic fluorite structure, similar to cerium dioxide (CeO₂). ontosight.aimaterialsproject.orgosti.gov

The ability of praseodymium to transition between these oxidation states is fundamental to the oxygen storage capacity and redox properties of its oxides, making them highly functional materials. The most stable form, Pr₆O₁₁, can be considered an oxygen-deficient variant of the fully oxidized PrO₂. wikipedia.org

Table 1: Overview of Common Praseodymium Oxides

| Oxide Name | Chemical Formula | Praseodymium Oxidation State(s) | Crystal Structure | Notes |

|---|---|---|---|---|

| Praseodymium(III) Oxide | Pr₂O₃ | +3 | Hexagonal nanografi.com | A common oxide of praseodymium. ontosight.ai |

| Praseodymium(III,IV) Oxide | Pr₆O₁₁ | +3, +4 | Cubic Fluorite wikipedia.org | The most stable oxide at ambient conditions. wikipedia.org |

Significance of this compound in Contemporary Materials Science

This compound (PrO₂) is a compound of significant interest in materials science due to its distinct electronic, catalytic, and structural properties. ontosight.ai Its high melting point and thermal stability make it suitable for high-temperature applications. ontosight.aiaemree.com

Electronics and Energy Materials: The electrical properties of PrO₂ make it a promising material for electronic devices. ontosight.ai

Solid Oxide Fuel Cells (SOFCs): this compound's mixed ionic and electronic conductivity is crucial for its application in the cathodes of solid oxide fuel cells. americanelements.comaemree.comattelements.com It has been investigated as a high-performance oxygen electrode material for intermediate-temperature SOFCs. researcher.life When combined with ceria in materials like praseodymium-cerium oxide (PCO), it enhances the oxygen reduction reaction kinetics and long-term stability of SOFC cathodes. acs.org

High-K Dielectrics: Praseodymium oxides, noted for their high dielectric constant (high-κ), are considered promising materials for applications in microelectronics and nanodevices. wikipedia.orgresearchgate.net

Structural and Electronic Properties: PrO₂ has a fluorite (CaF₂) crystal structure, a common structure for many rare-earth oxides. ontosight.aimaterialsproject.org It crystallizes in the cubic Fm-3m space group. materialsproject.orgosti.govosti.gov In this structure, each Pr⁴⁺ ion is bonded to eight equivalent O²⁻ atoms. materialsproject.orgosti.gov The electronic properties of PrO₂ and its solid solutions with other oxides, like ceria, are an active area of research. Doping ceria with praseodymium can create impurity bands within the ceria band gap, which influences the material's electronic conductivity. mit.eduresearchgate.net Reacting PrO₂ with oxygen under high pressure has even led to the synthesis of a unique lanthanoid(IV) oxide peroxide, Pr₂IV(O₂)O₃, demonstrating the complex chemistry of praseodymium under extreme conditions. researcher.liferesearchgate.net

Table 2: Selected Properties of this compound (PrO₂)

| Property | Value / Description |

|---|---|

| Chemical Formula | PrO₂ ontosight.ai |

| Appearance | Brown or black powder ontosight.ai |

| Crystal Structure | Cubic Fluorite (Fm-3m) materialsproject.orgosti.gov |

| Pr-O Bond Length | 2.48 Å osti.gov |

| Coordination | Pr⁴⁺ is bonded to eight O²⁻ atoms materialsproject.orgosti.gov |

| Significance | Catalyst, solid oxide fuel cells, high-K dielectrics ontosight.ai |

特性

CAS番号 |

12036-05-4 |

|---|---|

分子式 |

O2Pr |

分子量 |

172.906 g/mol |

IUPAC名 |

dioxopraseodymium |

InChI |

InChI=1S/2O.Pr |

InChIキー |

BOWRJOSABXTXBI-UHFFFAOYSA-N |

SMILES |

O=[Pr]=O |

正規SMILES |

O=[Pr]=O |

他のCAS番号 |

12036-05-4 |

同義語 |

praseodymium dioxide |

製品の起源 |

United States |

Synthetic Methodologies for Praseodymium Oxide Materials

Conventional and High-Temperature Synthesis Routes

High-temperature methods are well-established for producing praseodymium oxide materials. These techniques typically involve the thermal treatment of solid precursors to induce chemical and physical transformations, resulting in the desired oxide product.

Calcination of Praseodymium Salts

Calcination is a widely used solid-state method for synthesizing praseodymium oxides, which involves the thermal decomposition of praseodymium salts in an oxidative atmosphere like air. This process is generally carried out at temperatures exceeding 500°C. nanografi.comwikipedia.org Common precursors include praseodymium nitrate (B79036) (Pr(NO₃)₃·6H₂O), praseodymium hydroxide (B78521) (Pr(OH)₃), and praseodymium acetate (B1210297). nanografi.comwikipedia.org

The synthesis mechanism often proceeds in two main stages: an initial dehydration of the precursor salt at lower temperatures (200–400°C), followed by the formation of the oxide at higher temperatures (>500°C). For instance, heating praseodymium(III) nitrate hexahydrate at 600°C for two hours yields phase-pure Pr6O11 nanoparticles. researchgate.net Similarly, praseodymium hydroxide can be calcined at 600°C to transform the precursor into Pr6O11 nanoparticles. researchgate.net The temperature of calcination is a critical parameter that directly influences the particle size and phase composition of the final product. Lower temperatures in the range of 600–800°C tend to produce nanoscale particles, while temperatures above 900°C can lead to sintering and the formation of larger, micron-sized aggregates.

A variation known as nitrate combustion involves dissolving the praseodymium nitrate precursor in a solvent and adding a complexing agent like urea (B33335). The resulting gel is heated to form a dried precursor which is then calcined to produce the oxide powder. genvia.com

| Parameter | Description | Source(s) |

| Precursors | Praseodymium(III) nitrate hexahydrate, Praseodymium hydroxide, Praseodymium acetate | nanografi.comwikipedia.org |

| Typical Temperature | > 500°C | nanografi.comwikipedia.org |

| Atmosphere | Air (oxidative) | |

| Product | Pr6O11 (most stable form) | researchgate.netresearchgate.net |

| Effect of Temperature | 600-800°C favors nanoscale particles; >900°C causes sintering |

Solid-State Reaction Techniques

Solid-state reaction involves heating a mixture of solid starting materials to high temperatures to induce a reaction that forms a new solid product. This technique is employed to create complex, multi-element oxides containing praseodymium. For example, layered perovskite-type oxides such as PrBa₁₋ₓSrₓCo₂O₅₊ have been synthesized by reacting Pr6O11, barium carbonate (BaCO₃), strontium carbonate (SrCO₃), and cobalt(II,III) oxide (Co₃O₄). akjournals.com The reaction between these precursors is typically completed in a temperature range of 800°C to 1000°C. akjournals.com

This method has also been used to prepare other complex materials, such as SnO₂/Cr pigments doped with praseodymium, where calcination temperatures can reach 1350°C to 1500°C. semanticscholar.org In another application, Pr6O11 is used as a reactant in the solid-state synthesis of a ternary, reduced molybdenum oxide, Pr₄Mo₉O₁₈. sigmaaldrich.com

| Reactants | Product | Temperature | Source(s) |

| Pr6O11, BaCO₃, SrCO₃, Co₃O₄ | PrBa₁₋ₓSrₓCo₂O₅₊ | 800 - 1000°C | akjournals.com |

| Pr6O11, SnO₂, Cr₂O₃ | Pr-doped SnO₂/Cr pigment | 1350 - 1500°C | semanticscholar.org |

| Pr6O11, MoO₃, Mo | Pr₄Mo₉O₁₈ | Not specified | sigmaaldrich.com |

Wet Chemical and Solution-Based Synthesis Approaches

Wet chemical methods offer alternative routes to praseodymium oxides, often providing better control over particle size, morphology, and homogeneity at lower temperatures compared to conventional high-temperature techniques. rgnpublications.com

Sol-Gel Methods

The sol-gel method is a versatile technique for producing nanostructured praseodymium oxides. acs.orgcapes.gov.br In a typical process, a praseodymium precursor, such as praseodymium nitrate, is dissolved in a solvent like ethanol. acs.org The addition of a gelling agent, for example, propylene (B89431) oxide, induces the formation of a gel. acs.org This gel is then dried and calcined at temperatures often lower than those used in direct calcination to yield the final oxide.

This approach can produce praseodymium oxide (Pr6O11) with a cubic fluorite-like structure composed of nanocrystalline domains in the range of 10 nm. acs.orgcapes.gov.br The temperature required for the formation of the crystalline oxide phase is dependent on the specific method and parameters used. acs.orgcapes.gov.br Another variation involves creating an aqueous sol-gel of praseodymium nitrate and a polymer like polyvinyl acetate, which is subsequently processed to form oxide nanofibers. researchgate.net

| Parameter | Description | Source(s) |

| Precursor | Praseodymium(III) nitrate hexahydrate | acs.orgcapes.gov.bracs.org |

| Solvent | Ethanol | acs.org |

| Gelling Agent | Propylene Oxide | acs.org |

| Resulting Structure | Nanocrystalline domains (~10 nm), Nanofibers | researchgate.netacs.orgcapes.gov.br |

| Final Product | Pr6O11 | acs.orgcapes.gov.br |

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, within a sealed vessel (autoclave) heated above the solvent's boiling point. These techniques are effective for synthesizing crystalline nanomaterials.

In a typical hydrothermal synthesis of nano-Pr6O11, praseodymium nitrate hexahydrate and urea are dissolved in water. mdpi.com The solution is heated, dried to a gel, rinsed, and finally calcined at a relatively low temperature, such as 500°C for 4 hours, to obtain the target nanoparticles. mdpi.com Another approach involves first synthesizing praseodymium hydroxide (Pr(OH)₃) nanorods via a hydrothermal route, which are then converted to Pr6O11 nanorods through post-annealing. iaea.org Microwave-assisted hydrothermal synthesis (MHS) can accelerate the process, leveraging rapid heating to achieve high rates of crystallization. researchgate.net

Solvothermal synthesis follows a similar principle but uses non-aqueous solvents. For instance, Pr-doped ceria-titania oxides have been prepared by dissolving cerium and praseodymium nitrate precursors in ethanol, followed by treatment in an autoclave at 170°C for several days. core.ac.uk The morphology and phase of the final product can be influenced by the choice of molecular precursors used in the solvothermal process. nih.gov

Precipitation Routes and Template-Free Methods

Precipitation is a straightforward and common wet chemical approach where a less soluble praseodymium compound is precipitated from a solution. This precipitate is then typically isolated and calcined to form the oxide. nanografi.com

A facile template-free method involves the precipitation of a praseodymium-containing precursor from a solution without the use of any structure-directing agents. For example, praseodymium hydroxide can be synthesized via a modified polyol process using praseodymium nitrate as the starting material, which is subsequently calcined to yield Pr6O11 nanoparticles. researchgate.net In another template-free route, Pr-doped ceria nanorods have been prepared via a high-temperature precipitation and low-temperature aging process using nitrates of praseodymium and cerium with sodium hydroxide as the precipitating agent. researchgate.net The use of urea can facilitate homogeneous precipitation due to its slow hydrolysis, leading to monodispersed nanoparticles. genvia.com

| Method | Precursors | Precipitating Agent / Conditions | Intermediate Product | Final Product (after calcination) | Source(s) |

| Polyol Process | Praseodymium nitrate | Polyol solvent | Praseodymium hydroxide | Pr6O11 nanoparticles | researchgate.net |

| High-T Precipitation | Pr(NO₃)₃, Ce(NO₃)₃ | NaOH | Pr/Ce hydroxide/oxide precursor | Pr-doped Ceria nanorods | researchgate.net |

| Homogeneous Precipitation | Pr(NO₃)₃ | Urea | Praseodymium hydroxycarbonate | PrOx nanoparticles | genvia.com |

Combustion Synthesis Techniques

Combustion synthesis is a versatile and efficient method for producing nanocrystalline oxide ceramics, including praseodymium oxide, in a remarkably short time and at lower calcination temperatures. indexcopernicus.com This technique involves an exothermic reaction between an oxidizer, typically a metal nitrate like praseodymium nitrate, and a fuel, such as urea, citric acid, or glycine (B1666218). indexcopernicus.comresearchgate.netmdpi.com The process is initiated by heating a solution containing the precursors, which then undergoes a self-propagating, high-temperature synthesis once ignited. indexcopernicus.commdpi.com

The characteristics of the final praseodymium oxide product, such as particle size and crystallinity, can be controlled by adjusting the fuel-to-oxidizer ratio. researchgate.net For instance, in the synthesis of praseodymium zirconate oxides (Pr₂Zr₂O₇), citric acid is used as the fuel, and the pH of the solution is adjusted to 7 with liquor ammonia (B1221849) before heating to evaporate water. indexcopernicus.com The resulting slurry is then introduced into a furnace preheated to 400°C, where it ignites and combusts to form a voluminous and foamy product. indexcopernicus.com This method has been successfully used to produce nanoparticles with a defect fluorite structure and an average crystallite size of around 9 nm. indexcopernicus.com

The gel-combustion route is another variation of this technique, known for its low cost and applicability in synthesizing a wide range of ceramic powders. mdpi.com In this wet chemical method, metal salts are dissolved in a solution with a combustion agent that also acts as a complexing agent for the metal ions. mdpi.com This process can directly yield the final oxide powders or may require a subsequent calcination step. mdpi.com

Table 1: Parameters in Combustion Synthesis of Praseodymium-based Oxides

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Fuel Type | Organic compound that acts as a reducing agent. | Citric acid, urea, and glycine are commonly used. | indexcopernicus.comresearchgate.netmdpi.com |

| Fuel/Oxidizer Ratio | The molar ratio between the fuel and the metal nitrate. | Influences the exothermicity and duration of the combustion reaction, affecting the final product's properties. | indexcopernicus.comresearchgate.net |

| Ignition Temperature | The temperature at which the combustion reaction initiates. | A preheated furnace at around 400°C is used to trigger the combustion. | indexcopernicus.com |

| pH of Solution | The acidity or basicity of the precursor solution. | Adjusted to a neutral pH of 7 to facilitate the reaction. | indexcopernicus.com |

| Post-synthesis Treatment | Heat treatment applied after the combustion process. | Calcination may be required to obtain the pure crystalline phase. | indexcopernicus.commdpi.com |

Advanced Thin Film Deposition and Nanostructure Fabrication

This subsection explores sophisticated techniques for creating praseodymium oxide thin films and nanostructures with controlled properties.

Reactive Molecular Beam Epitaxy of Praseodymium Oxide Films

Reactive Molecular Beam Epitaxy (MBE) is a powerful technique for growing high-quality, atomic-scale oxide thin films. ukri.org It allows for precise control over the growth of transition-metal oxide heterostructures and metastable thin films. ukri.org In the context of praseodymium oxide, MBE has been used to deposit ultrathin films on various substrates, such as silicon (Si(111)) and ruthenium (Ru(0001)). dntb.gov.uanih.gov

The process involves the sublimation of a source oxide material in an ultra-high vacuum environment, with the elemental molecular beams impinging on a heated substrate to form the desired compound. aip.orgcapes.gov.br A key challenge in the MBE growth of oxides is maintaining the correct oxygen stoichiometry. capes.gov.br Supplying additional oxygen during the growth process is often necessary to prevent the formation of oxygen-deficient films and undesirable byproducts like silicides when growing on silicon substrates. capes.gov.br

Studies on praseodymium oxide films grown on Ru(0001) by reactive MBE have revealed a complex morphology with a rich coexistence of various nanoscale crystalline surface structures. nih.gov These include distinct oxygen-terminated hexagonal Pr₂O₃(0001) surface phases, as well as cubic Pr₂O₃(111) and fluorite PrO₂(111) surface components. nih.gov Furthermore, exposing praseodymium oxide films grown on Si(111) to an oxygen plasma at room temperature after deposition can transform the stoichiometry from Pr₂O₃ to PrO₂. dntb.gov.ua

Electrospinning for Praseodymium Oxide Nanofibers

Electrospinning is a versatile and straightforward method for fabricating one-dimensional nanostructures, such as nanofibers. researchgate.netresearchgate.net This technique has been successfully employed to synthesize well-defined and uniform praseodymium oxide (Pr₆O₁₁) nanofibers. researchgate.net The process involves the ejection of a polymer solution containing a metal precursor from a nozzle under a high-voltage electric field.

In a typical synthesis of Pr₆O₁₁ nanofibers, an aqueous sol-gel consisting of praseodymium nitrate hexahydrate and polyvinyl acetate is used. researchgate.net The resulting electrospun mat of nanofibers is then dried and subsequently annealed at a high temperature, typically around 600°C, to remove the polymer and crystallize the praseodymium oxide. researchgate.net This method has been shown to produce nanofibers with lengths in the range of several hundred nanometers and diameters of approximately 20 nm. researchgate.net Characterization of these nanofibers has revealed a typical cubic structure and good crystal quality with minimal structural defects. researchgate.net

The three-dimensional network structure of electrospun nanofiber mats provides high porosity and a large interfacial contact area, which can be advantageous for applications such as in intermediate-temperature solid oxide fuel cells (IT-SOFCs). researchgate.net

Control over Nanoparticle Morphology and Size

Controlling the morphology and size of praseodymium oxide nanoparticles is crucial as these parameters strongly influence their physical and chemical properties, including their optical and catalytic activities. core.ac.ukresearchgate.net Various synthesis methods offer different levels of control over these characteristics.

Chemical precipitation is a common approach where praseodymium salts are precipitated in the presence of a base to form Pr₆O₁₁ nanoparticles. powdernano.com This method allows for control over particle size and morphology. powdernano.com The use of different precipitating agents, such as ethylenediamine, and capping agents, like polyethylene (B3416737) glycol (PEG), has been shown to significantly affect the morphology and size of the resulting praseodymium oxide nanostructures. capes.gov.br For instance, the dosage of tetramethylethylenediamine (TMED) as a precipitating agent can dramatically impact the particle size and shape of the final praseodymium oxide. researchgate.netresearchgate.net

Other methods like sol-gel processes and hydrothermal synthesis also provide fine control over particle size and distribution. powdernano.com Hydrothermal synthesis, which involves reactions in aqueous solutions at high temperatures and pressures, is particularly effective for producing high-purity nanoparticles with controlled crystallinity. powdernano.com By carefully selecting the synthesis route and adjusting experimental parameters such as the type and concentration of precursors, capping agents, and precipitators, it is possible to fabricate praseodymium oxide nanoparticles with desired shapes, such as nanorods, nanocubes, and nanospheres. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Praseodymium Oxide (Pr₆O₁₁) | 159424 |

| Praseodymium(III) nitrate | 24930 |

| Praseodymium dioxide (PrO₂) | 165682 |

| Urea | 1176 |

| Citric acid | 311 |

| Glycine | 750 |

| Polyvinyl acetate | 7758 |

| Ethylenediamine | 3301 |

| Polyethylene glycol | 174 |

| Tetramethylethylenediamine | 8098 |

| Ruthenium | 23947 |

Crystallographic and Microstructural Investigations of Praseodymium Oxides

Phase Identification and Structural Polymorphism of PrOₓ

Praseodymium oxides form a system of phases with variable compositions and structures. uji.es The primary and most stable forms under ambient conditions are Praseodymium(IV) oxide (PrO₂), Praseodymium(III,IV) oxide (Pr₆O₁₁), and Praseodymium(III) oxide (Pr₂O₃). nanografi.comx-mol.com The particular phase formed is highly dependent on factors such as temperature and oxygen partial pressure. uji.esekb.eg

Praseodymium dioxide (PrO₂) adopts a cubic fluorite (CaF₂) structure, which is a common motif for MX₂ compounds. vulcanchem.comwikipedia.org In this face-centered cubic (FCC) lattice, each Pr⁴⁺ ion is coordinated to eight O²⁻ ions in a body-centered cubic arrangement. materialsproject.org The O²⁻ ions, in turn, occupy the tetrahedral interstitial sites, each bonded to four Pr⁴⁺ atoms. materialsproject.org This structure belongs to the Fm-3m space group. materialsproject.orgwikipedia.org PrO₂ is isostructural with other dioxides like CeO₂ and UO₂.

The mixed-valence oxide, Pr₆O₁₁, is the most stable form of praseodymium oxide at ambient temperature and pressure. nanografi.com It also possesses a cubic fluorite-derived structure. nanografi.com However, it is more accurately described as a non-stoichiometric compound where oxygen vacancies are ordered within the fluorite lattice. vulcanchem.com This ordering can lead to different structural descriptions, including triclinic (P-1) and monoclinic (P2₁/c) space groups, depending on the specific arrangement of the twelve inequivalent Pr³⁺/Pr⁴⁺ sites and the surrounding oxygen atoms. materialsproject.orgmaterialsproject.org The structure consists of a mixture of corner and edge-sharing OPr₄ tetrahedra. materialsproject.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| PrO₂ | Cubic | Fm-3m | Fluorite structure, Pr⁴⁺ in body-centered cubic coordination with eight O²⁻. materialsproject.orgwikipedia.org |

| Pr₆O₁₁ | Cubic (derived), Triclinic, Monoclinic | Fm-3m (parent), P-1, P2₁/c | Fluorite-derived structure with ordered oxygen vacancies. nanografi.commaterialsproject.orgmaterialsproject.org |

Praseodymium(III) oxide (Pr₂O₃) can crystallize in a hexagonal (A-type) structure. rsc.org This phase belongs to the P-3m1 space group. materialsproject.org In this arrangement, the Pr³⁺ ion is in a 7-coordinate geometry, bonded to seven O²⁻ atoms with Pr-O bond distances ranging from 2.34 to 2.70 Å. materialsproject.org There are two distinct oxygen sites within the structure, one forming OPr₄ tetrahedra and the other OPr₆ octahedra. materialsproject.org The hexagonal lattice is one of the fundamental Bravais lattice types in two dimensions. wikipedia.org At room temperature, praseodymium metal itself has a double hexagonal close-packed crystal structure. wikipedia.org

| Compound | Crystal System | Space Group | Coordination |

|---|---|---|---|

| Pr₂O₃ | Trigonal/Hexagonal | P-3m1 | Pr³⁺ is 7-coordinate with O²⁻. materialsproject.org |

Between the well-defined stoichiometries of Pr₂O₃ (PrO₁.₅) and PrO₂, a homologous series of intermediate oxides with the general formula PrₙO₂ₙ₋₂ exists, where 'n' can be an integer such as 4, 7, 9, 10, 11, and 12. wikipedia.org These phases represent ordered arrangements of oxygen defects within the parent fluorite structure and are typically stable within a temperature range of 400–700 °C. wikipedia.org At higher temperatures, around 1000 °C, these oxides tend to form disordered, non-stoichiometric phases. wikipedia.org The existence of these intermediate phases highlights the high mobility of oxygen within the praseodymium oxide lattice. uji.esx-mol.com Examples of these phases include Pr₇O₁₂, Pr₉O₁₆, and Pr₁₂O₂₂. uji.es

Crystal Structure Refinement and Lattice Parameter Analysis

The precise determination of the crystal structures and lattice parameters of praseodymium oxides relies heavily on diffraction techniques coupled with analytical refinement methods.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in praseodymium oxide samples. uji.esx-mol.com The diffraction pattern, a series of peaks at specific angles, serves as a fingerprint for a given crystal structure. pdx.edu By comparing the experimental diffraction pattern to standard data from databases like the ICDD, the specific oxide phases (e.g., PrO₂, Pr₆O₁₁, Pr₂O₃) can be identified. uji.esirb.hr

Rietveld refinement is a powerful method used to analyze the complete powder diffraction pattern. uji.esiaea.org It involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of various crystallographic parameters. mdpi.comosti.gov This includes precise determination of lattice parameters, atomic positions, and the quantification of different phases within a mixture. uji.es For instance, Rietveld analysis has been successfully used to confirm the cubic fluorite structure of Pr-doped ceria nanocubes and to determine the tetragonal structure of new perovskite oxides containing praseodymium. iaea.orgresearchgate.net The analysis can also provide information on crystallite size. researchgate.net

| Technique | Application in Praseodymium Oxide Analysis | Information Obtained |

|---|---|---|

| X-ray Diffraction (XRD) | Phase identification of PrO₂, Pr₆O₁₁, Pr₂O₃, and other phases. uji.esirb.hr | Crystal structure, phase composition. x-mol.com |

| Rietveld Analysis | Refinement of crystal structure from XRD data. uji.esiaea.org | Lattice parameters, atomic positions, phase quantification, crystallite size. uji.esresearchgate.net |

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED) and Low-Energy Electron Diffraction (LEED), provide complementary structural information, particularly for thin films and nanomaterials. aps.orgaip.org LEED is surface-sensitive and has been used to study the atomic arrangement on the surface of tungsten modified by praseodymium oxide and to characterize the growth of praseodymium oxide films on silicon substrates. aps.orgaip.org The diffraction patterns from these techniques can reveal the formation of ordered three-dimensional structures and provide insights into the morphology and structural changes during film growth and annealing. aps.orgresearchgate.net

Microscopic Characterization of Morphology and Nanodomains

The morphology, or the size and shape of particles, and the presence of nanodomains are critical features of praseodymium oxides that influence their properties and applications. Advanced microscopy techniques are essential for visualizing these characteristics at the micro and nanoscale.

Scanning and Transmission Electron Microscopy (SEM/TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the microstructure of praseodymium oxides. wikipedia.org These techniques provide direct visualization of particle morphology, size distribution, and the arrangement of crystalline domains.

Research has shown that the synthesis method and conditions have a profound impact on the resulting morphology of praseodymium oxide nanostructures. rsc.org For instance, Pr₆O₁₁ nanostructures prepared via a solvent-less heat treatment of a praseodymium-Schiff base complex showed that the molar ratio of the initial reactants could dramatically affect the morphology and particle size of the final product. rsc.org Similarly, when synthesizing Praseodymium Oxide (PrOx) powders using urea-based methods, SEM imaging revealed varied powder morphologies depending on the urea-to-cation ratio. genvia.com High-Resolution TEM (HR-TEM) of these samples further clarified the nanostructure, showing that a specific urea (B33335) concentration led to a very homogeneous distribution of smaller, spherical crystallites. genvia.com

The morphology of praseodymium oxide can be tailored to specific forms, such as nanofibers and nanorods. Electrospinning has been used to produce Pr₆O₁₁ nanofibers with lengths of several hundred nanometers and diameters of approximately 20 nm, as observed by SEM and TEM. researchgate.net Another study successfully synthesized praseodymium hydroxide (B78521) nanorods which were then converted to Pr₆O₁₁ nanorods by calcination. capes.gov.br SEM and TEM images confirmed the rod-like structure of the resulting oxide. capes.gov.br

In composite materials, electron microscopy is crucial for understanding phase distribution and interfaces. In ZnO varistor ceramics, TEM analysis revealed that ZnO grains were separated by intergranular praseodymium oxides. capes.gov.br High-resolution electron microscopy further detailed the phase transformation from face-centered cubic (fcc) Pr₆O₁₁ to hexagonal close-packed (hcp) Pr₂O₃ as the sintering temperature increased. capes.gov.brresearchgate.net In eutectic composites of the ZrO₂–PrOx system, SEM analysis showed a lamellar, eutectic-like microstructure. csic.es

The following table summarizes findings from various studies using SEM and TEM to characterize praseodymium oxide morphology.

| Material System | Synthesis/Processing | Microscopy Technique | Observed Morphology/Features | Reference(s) |

| Pr₆O₁₁ | Solvent-less heat treatment | SEM, TEM | Morphology and particle size dependent on precursor molar ratio. | rsc.org |

| PrOx Powders | Urea-based synthesis | SEM, HR-TEM | Varied morphologies depending on urea content; homogeneous spherical crystallites observed. | genvia.com |

| Pr₆O₁₁ Nanofibers | Electrospinning | FE-SEM, TEM | Fibers with lengths in several 100nm and diameters of ~20nm. | researchgate.net |

| Pr₆O₁₁ Nanorods | Calcination of hydroxide nanorods | SEM, TEM | Confirmed nanorod structure. | capes.gov.br |

| Pr-based ZnO Varistors | Sintering | TEM, HREM | Intergranular Pr-oxide layers; phase transformation from Pr₆O₁₁ to Pr₂O₃ observed. | capes.gov.brresearchgate.net |

| ZrO₂–PrOx Composites | Laser-assisted directional solidification | SEM | Lamellar, eutectic-like microstructure. | csic.es |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the surface topography and roughness of materials. In the context of praseodymium oxides, AFM provides quantitative data on surface features at the nanoscale.

Studies on thin films containing praseodymium have utilized AFM to correlate surface morphology with processing parameters. For example, in praseodymium-doped indium zinc oxide (PrIZO) thin films, AFM revealed that the surface of untreated films was uneven with numerous small protuberances. mdpi.com As the annealing temperature was increased, the surface became progressively smoother, and the surface roughness decreased. A significant improvement in morphology, with a low roughness of 0.72 nm, was observed after annealing at 300 °C. mdpi.com This smoothing is attributed to enhanced molecular motion at higher temperatures, which reduces surface defects and can improve carrier mobility in thin-film transistors. mdpi.com

AFM has also been employed to study the growth of ultrathin praseodymium oxide layers on single-crystal substrates. In one study, praseodymia (identified as Pr₂O₃) was grown on a Ruthenium (Ru(0001)) surface. rsc.org AFM measurements showed that the growth process resulted in the formation of praseodymia islands up to 3 nm in height. rsc.org This type of detailed structural and morphological information is crucial for understanding the fundamental aspects of oxide film growth and its potential in applications like model catalysis. rsc.org

| Material System | Processing Condition | Key AFM Finding | Reference(s) |

| Pr-doped Indium Zinc Oxide (PrIZO) Thin Films | Annealing at various temperatures (untreated, 200°C, 250°C, 300°C) | Surface roughness decreases with increasing annealing temperature; significant smoothing observed at 300°C. | mdpi.com |

| Pr₂O₃ Thin Films on Ru(0001) | Growth at 760 °C | Formation of praseodymia islands up to 3 nm high. | rsc.org |

Crystallite Size, Lattice Strain, and Textural Properties

The crystallite size, internal lattice strain, and textural properties (such as surface area and porosity) are fundamental characteristics of polycrystalline materials like this compound. These parameters are heavily influenced by the synthesis method and subsequent thermal treatments, and they significantly affect the material's performance in various applications.

Crystallite size and lattice strain are often determined from the broadening of diffraction peaks in X-ray diffraction (XRD) patterns. The Debye-Scherrer equation provides a basic estimation of crystallite size, while more advanced methods like the Williamson-Hall (W-H) analysis can separate the contributions of size and strain to the peak broadening. indexcopernicus.com

Research on nanostructured Pr₆O₁₁ prepared by various methods (calcination, sol-gel, citrate, and Pechini) found that all methods produced nanocrystalline domains, typically in the range of 10 nm. acs.orgacs.org In a study of praseodymium zirconate, the average crystallite size calculated by the Debye-Scherrer equation was 9 nm, whereas the Hall-Williamson analysis yielded a size of 70 nm. indexcopernicus.com This discrepancy was attributed to the anisotropic nature of the crystal and the presence of strain, which may arise from lattice shrinkage. indexcopernicus.com

The relationship between crystallite size and lattice strain is often inverse; as crystallites grow larger, the internal strain tends to decrease due to a reduction in the specific surface area and the density of defects like grain boundaries. researchgate.net A study on Pr₆O₁₁ powders calcined at different temperatures demonstrated this relationship. The cell parameter was found to be considerably higher for samples obtained at lower temperatures (e.g., 400 °C), and the internal strain decreased as the crystallite size increased with higher calcination temperatures. researchgate.net

Textural properties, particularly specific surface area and porosity, are also highly dependent on preparation methods. Doping other oxides with praseodymium has been shown to modify their textural properties. For instance, doping TiO₂ with Pr inhibits crystal growth and enhances the surface area. metu.edu.tr Similarly, doping Cr₂O₃ with Pr via a pyrolysis method led to a significant increase in the specific surface area, from 57.99 m²/g for the undoped oxide to 699.31 m²/g for a Pr-doped sample. mdpi.com This was attributed to the gradual formation of a more porous structure. mdpi.com The decomposition atmosphere during synthesis also plays a critical role, influencing the morphology and porous structure of the final praseodymium oxide product. ekb.eg

The table below presents data on crystallite size and lattice strain for praseodymium oxides and related materials from different studies.

| Material | Analysis Method | Crystallite Size (D) | Lattice Strain (ε) | Notes | Reference(s) |

| Pr₂Zr₂O₇ | Debye-Scherrer | ~9 nm | - | - | indexcopernicus.com |

| Pr₂Zr₂O₇ | Hall-Williamson | ~70 nm | Not specified | Discrepancy attributed to crystal anisotropy. | indexcopernicus.com |

| Co₀.₆Zn₀.₄Fe₂O₄ (undoped) | Williamson-Hall | 47.81 nm | Compressive (10⁻⁴) | Baseline for comparison with Pr-doped samples. | ije.ir |

| Pr₆O₁₁ | Williamson-Hall | Varies with temp. | Varies with temp. | Strain decreases as crystallite size increases with calcination temperature. | researchgate.net |

| Pr-doped ZnO | Williamson-Hall & SSPM | Not specified | Not specified | Results from both methods were highly intercorrelated. | nih.gov |

Electronic Structure and Band Theory of Praseodymium Dioxide

First-Principles Computational Studies on Electronic Band Structure

Theoretical investigations into the electronic properties of PrO₂ have heavily relied on first-principles calculations, which provide a quantum mechanical description of the electron interactions within the material.

Density Functional Theory (DFT) and Hybrid Functional Approaches

Density Functional Theory (DFT) has been a important tool for studying the electronic structure of praseodymium dioxide. researchgate.net Standard DFT approaches, such as the Generalized Gradient Approximation (GGA), have been employed; however, they often fall short in accurately describing the strongly correlated 4f electrons in PrO₂. aps.org To address this, methods like DFT+U, which adds an on-site Coulomb interaction term (U) to better account for electron localization, are frequently used. researchgate.netrsc.org The choice of the Hubbard U parameter is crucial and can significantly impact the calculated electronic and magnetic properties. researchgate.net

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer another avenue for more accurate calculations. aps.orgarxiv.org The Heyd, Scuseria, and Ernzerhof (HSE06) hybrid functional, for instance, has been shown to improve the description of electronic structures in rare-earth compounds. aps.orgutrgv.edu These advanced computational methods are essential for capturing the nuances of the electronic states in PrO₂.

Ab Initio Calculations of Band Gaps and Electronic States

Ab initio calculations have been instrumental in determining the band gap and the nature of electronic states in PrO₂. researchgate.net Theoretical studies have reported a range of band gap values, with some calculations suggesting a gap of around 1.1 eV to 1.2 eV. aip.orgtu-darmstadt.de These calculations confirm that PrO₂ is an insulator. researchgate.nettu-darmstadt.de The character of the band gap is generally described as a transition from the oxygen 2p-derived valence band to the praseodymium 4f-derived conduction band. aip.org

The electronic ground state of the praseodymium ion in PrO₂ is a topic of some debate, with discussions centered on whether it is a purely tetravalent (Pr⁴⁺ with a 4f¹ configuration) or a mixed-valence state. aip.org Ab initio calculations have helped to clarify this by showing a significant degree of hybridization between the Pr 4f and O 2p orbitals. aip.org This leads to a picture where the praseodymium ion is formally tetravalent, but there is considerable covalent character in the Pr-O bond due to charge transfer from oxygen to praseodymium. aip.orgaip.org

Analysis of Electronic Density of States

The electronic density of states (DOS) provides a detailed picture of the available energy levels for electrons in the material. For PrO₂, the DOS is characterized by contributions from praseodymium and oxygen orbitals.

Contribution of Pr 4f, 5d and O 2p Orbitals

The electronic density of states in this compound is primarily composed of contributions from the Pr 4f, Pr 5d, and O 2p orbitals. rsc.orgaip.org The valence band is predominantly formed by the O 2p orbitals, with a smaller but significant contribution from the Pr 4f states due to hybridization. aip.orgaip.org The conduction band is mainly composed of empty Pr 4f states, with some contribution from Pr 5d and antibonding O 2p states. aip.orgosti.gov The interaction and overlap between the Pr 4f and O 2p orbitals are critical in determining the electronic and chemical properties of the material. aip.orgrsc.org

Valence Band Maximum and Conduction Band Minimum Characteristics

The valence band maximum (VBM) in PrO₂ is primarily of O 2p character. rsc.orgaip.org The conduction band minimum (CBM), on the other hand, is dominated by the empty Pr 4f states. aip.org The energy difference between the VBM and CBM defines the band gap of the material. The nature of the band gap is therefore considered to be of a charge-transfer type, involving the excitation of an electron from the O 2p valence band to the Pr 4f conduction band. aip.org

Valence States and f-Electron Hybridization Phenomena

A central aspect of the electronic structure of this compound is the valence state of the praseodymium ion and the hybridization of its 4f electrons. While formally considered tetravalent (Pr⁴⁺), experimental and theoretical evidence points to a more complex picture. escholarship.orgaip.org

The concept of mixed valence, where both Pr³⁺ (4f²) and Pr⁴⁺ (4f¹) configurations coexist, has been proposed to explain some of the material's properties. aip.org However, a more widely accepted description involves a significant degree of covalent mixing, or hybridization, between the Pr 4f and O 2p orbitals. aip.orgescholarship.org This hybridization leads to a ground state that is not a simple ionic configuration but rather a complex mixture of Pr 4f and O 2p character. aip.org

Pr³⁺ and Pr⁴⁺ Mixed Valency Contributions

In its stoichiometric form, PrO₂, praseodymium nominally exists in the +4 oxidation state (Pr⁴⁺) with an electronic configuration of [Xe]4f¹. aip.org However, praseodymium can also readily adopt the more stable +3 oxidation state ([Xe]4f²). aip.orgamericanelements.com In many praseodymium oxide phases, such as the stable Pr₆O₁₁ (praseodymium(III,IV) oxide), and in non-stoichiometric or doped systems, both Pr³⁺ and Pr⁴⁺ valence states coexist. capes.gov.bracs.org This mixed valency is a critical factor governing the material's electronic properties.

The presence of both Pr³⁺ and Pr⁴⁺ ions facilitates electronic conduction through a mechanism known as small polaron hopping. osti.govresearchgate.net In this process, an electron hops between adjacent Pr⁴⁺ and Pr³⁺ sites within the crystal lattice. osti.gov This mechanism is particularly significant in praseodymium-doped ceria (PCO), a model system for studying these effects. osti.govresearchgate.net The contribution of this electronic conductivity is known to increase with temperature. elsevier.eselsevier.es

The stabilization of the Pr⁴⁺ state is often dependent on the host lattice; for instance, it is effectively stabilized when doped into a zirconia or ceria host. americanelements.comamericanelements.com The presence of Pr³⁺, with its larger ionic radius compared to Pr⁴⁺, can induce lattice expansion. osti.gov The reduction of Pr⁴⁺ to Pr³⁺ upon heating increases the concentration of oxygen vacancies, which in turn influences ionic conductivity. osti.gov The coexistence of these valence states has been confirmed through various spectroscopic techniques, which show distinct features corresponding to both Pr³⁺ and Pr⁴⁺ ions. capes.gov.brarxiv.org

Charge Transfer Processes and Localization Effects

The electronic structure of this compound is significantly influenced by charge transfer processes and the hybridization between praseodymium and oxygen orbitals. aip.orgdiva-portal.org Specifically, there is a notable covalent interaction (covalency) between the Pr 4f states and the O 2p states. aip.org This hybridization leads to a charge transfer from the O 2p derived valence band to the empty Pr 4f levels. aip.org

This charge transfer is a key aspect in understanding the material's electronic properties. The charge transfer energy (ΔE) is defined as the energy required to excite an electron from a ligand orbital (O 2p) to a central metal orbital (Pr 4f). diva-portal.org In photoemission spectroscopy of PrO₂, this interaction results in complex final states. The emission of a core electron leads to final state configurations described as 4f²v and 4f³v², where 'v' denotes a hole in the oxygen valence band, illustrating the charge transfer from oxygen to praseodymium. aip.org

In PrO₂, the band gap is considered to be of a charge-transfer type, separating the occupied O 2p valence band from the unoccupied Pr 4f states which form the conduction band minimum. escholarship.org Theoretical calculations and experimental studies have investigated the degree of localization of the 4f electrons. While the 4f electrons in lanthanides are generally considered localized, the hybridization with oxygen orbitals in PrO₂ introduces a degree of delocalization and covalent bonding character. researchgate.netiith.ac.in The electronic states just above the Fermi level are primarily composed of unoccupied f-levels. iith.ac.in

Impurity Band Formation in Doped Praseodymium Oxide Systems

When praseodymium is introduced as a dopant into other oxide systems, such as cerium dioxide (CeO₂), it can lead to the formation of an impurity band within the host material's band gap. researchgate.netelsevier.eselsevier.escore.ac.uk This phenomenon is particularly well-documented in Praseodymium-doped Ceria (PCO or Ce₁-xPrₓO₂-δ).

At low concentrations, the energy levels of the Pr dopant ions are discrete and isolated. researchgate.net However, as the concentration of praseodymium increases, the wave functions of neighboring Pr ions begin to overlap. researchgate.net This overlap causes the discrete energy levels to broaden into a continuous band of states, known as an impurity band. researchgate.netcore.ac.uk

This praseodymium-induced impurity band is located within the band gap of the host ceria, positioned between the O 2p valence band and the Ce 4f conduction band. elsevier.eselsevier.es The formation of this impurity band has a profound effect on the electronic properties of the material. It facilitates electronic transitions and provides a pathway for electronic conductivity via small polaron hopping between Pr³⁺ and Pr⁴⁺ states within the band. osti.govresearchgate.netcore.ac.uk This mechanism significantly enhances the electronic conductivity of the doped oxide, especially at lower temperatures where this contribution is strongest. core.ac.ukmit.edu

Research on PCO systems provides specific data on this impurity band. The energy difference between the Pr impurity band and the CeO₂ conduction band has been determined to be approximately 0.95 eV in samples with 10% and 20% praseodymium doping. core.ac.uk The migration enthalpy for this impurity band hopping conductivity is around 0.55 eV. core.ac.ukmit.edu

Table 1: Electronic Properties of Praseodymium-Doped Ceria (PCO) Systems

| Property | Observation | Impact | Relevant Sources |

|---|---|---|---|

| Pr³⁺/Pr⁴⁺ Mixed Valency | Praseodymium exists in both +3 and +4 oxidation states within the ceria lattice. | Enables polaron hopping, contributing to electronic conductivity. | osti.gov, researchgate.net |

| Impurity Band Formation | Overlap of Pr ion wave functions at sufficient concentrations creates an impurity band in the CeO₂ band gap. | Facilitates electronic transitions and enhances electronic conductivity. | elsevier.es, elsevier.es, core.ac.uk, researchgate.net |

| Impurity Band Position | Located ~0.95 eV below the CeO₂ conduction band for 10-20% Pr doping. | Determines the energy required for electronic excitation into the conduction band. | core.ac.uk |

| Conduction Mechanism | Dominated by small polaron hopping between Pr³⁺ and Pr⁴⁺ sites within the impurity band. | Leads to a significant electronic conductivity component, especially at high pO₂. | osti.gov, core.ac.uk, researchgate.net, mit.edu |

| Conductivity Activation Energy | Migration enthalpy for impurity band hopping is ~0.55 eV. | Governs the temperature dependence of the electronic conductivity. | core.ac.uk, mit.edu |

Defect Chemistry and Non Stoichiometry in Praseodymium Oxide Systems

Oxygen Vacancy Concentration and Equilibrium Thermodynamics

The ability of praseodymium to cycle between the +3 and +4 oxidation states allows for the formation of a homologous series of oxides (PrₙO₂ₙ₋₂) and facilitates high oxygen ion mobility. rgnpublications.com The thermodynamics of oxygen vacancy formation and the resulting non-stoichiometry are crucial in defining the material's properties.

The concentration of oxygen vacancies in praseodymium oxide systems is strongly dependent on the ambient oxygen partial pressure (pO₂). At high oxygen partial pressures, the equilibrium shifts towards a higher oxidation state for praseodymium (Pr⁴⁺), leading to a lower concentration of oxygen vacancies. Conversely, as the oxygen partial pressure decreases, Pr⁴⁺ is reduced to Pr³⁺, a process accompanied by the creation of oxygen vacancies to maintain charge neutrality. This relationship is a key factor in the material's ability to store and release oxygen. elsevier.es

Studies on praseodymium-doped ceria (PCO) have shown that the electrical conductivity, which is linked to the defect concentrations, varies with pO₂. mit.educore.ac.ukcambridge.org In compositions with low praseodymium content (e.g., up to 1% Pr), a pO₂-dependent ionic conductivity is observed at high pO₂. mit.educore.ac.uk This is attributed to the oxidation of Pr³⁺ to Pr⁴⁺, which decreases the concentration of acceptor dopants. mit.educore.ac.uk For higher Pr concentrations (e.g., 10% and 20%), a significant electronic conductivity emerges at high pO₂, which is also dependent on the oxygen partial pressure. mit.educore.ac.uk In Pr₀.₁Ce₀.₉O₂₋δ, the logarithm of conductivity shows a linear dependence on the logarithm of pO₂ with a slope of approximately -0.183, indicating a stoichiometry-driven change in charge carrier density. osti.gov

The equilibrium of defect formation can be described by defect chemical equations. For instance, the reduction of Pr⁴⁺ to Pr³⁺ and the formation of an oxygen vacancy (Vö) can be represented as:

2Pr⁴⁺ + O²⁻ → 2Pr³⁺ + Vö + ½O₂(g)

The mass action law for this reaction indicates that the concentration of oxygen vacancies is proportional to (pO₂)⁻¹/². This relationship underscores the direct influence of the oxygen environment on the defect structure of the material. osti.gov

Praseodymium oxide is well-known for its wide range of stable non-stoichiometric phases. The most stable form at room temperature and pressure is Pr₆O₁₁, which deviates from the ideal fluorite structure of PrO₂. wikipedia.org This phase can be considered as an oxygen-deficient form of PrO₂, with a mix of Pr³⁺ and Pr⁴⁺ ions. wikipedia.org The general formula for the homologous series of praseodymium oxides is PrₙO₂ₙ₋₂, highlighting the inherent non-stoichiometry.

The deviation from the ideal stoichiometry (δ in PrO₂₋δ) is a direct measure of the oxygen vacancy concentration. This non-stoichiometry is not only a function of oxygen partial pressure but also of temperature. rsc.org At elevated temperatures, the reduction of Pr⁴⁺ to Pr³⁺ is more favorable, leading to a greater deviation from stoichiometry. elsevier.es For example, in Pr₀.₁Ce₀.₉O₂₋δ, increasing temperature leads to the systematic reduction of Pr⁴⁺ to Pr³⁺, thereby increasing the oxygen vacancy concentration. osti.gov

Coulometric titration is a technique used to precisely measure the oxygen non-stoichiometry in materials like PCO. researchgate.netmit.edu These measurements have confirmed that praseodymium-containing ceria exhibits higher levels of oxygen deficiency compared to pure ceria, particularly at high oxygen partial pressures. researchgate.net This enhanced non-stoichiometry is a key factor in the improved performance of these materials in applications requiring high oxygen mobility. elsevier.es

Ionic and Electronic Defect Migration Mechanisms

The transport properties of praseodymium oxide systems are governed by the movement of both ionic and electronic defects. The high mobility of these defects is a direct consequence of the material's unique defect chemistry.

Praseodymium oxides exhibit the highest oxygen ion mobility among the rare earth oxides. rgnpublications.comresearchgate.netresearchgate.net This high mobility is facilitated by the presence of a significant concentration of oxygen vacancies and the ability of the praseodymium cations to readily change their oxidation state, which lowers the energy barrier for oxygen ion hopping. rgnpublications.com

In praseodymium-doped ceria (PCO), the oxygen ion migration enthalpy is a key parameter characterizing the ease of oxygen transport. For most PCO samples, this value is in the range of 0.6-0.7 eV, which is consistent with other rare-earth doped ceria systems. mit.educore.ac.uk However, at higher praseodymium concentrations (e.g., 20% Pr), the total migration energy increases to approximately 0.9 eV, which has been attributed to an association energy at these higher doping levels. mit.educore.ac.uk The ionic conductivity of PCO is highest in the 5 mol% Pr sample, reaching 0.05 S/cm at 800°C. cambridge.org

The introduction of praseodymium into the ceria lattice enhances oxygen ion mobility, making these materials promising for applications such as electrolytes and electrodes in SOFCs. cambridge.orgosti.gov

In addition to ionic conductivity, praseodymium oxides also exhibit significant electronic conductivity due to the mixed-valence nature of praseodymium. researchgate.net The electronic conduction mechanism is predominantly electron hopping, also known as small polaron hopping, between Pr³⁺ and Pr⁴⁺ sites. osti.govresearchgate.net

This electron hopping conductivity is particularly prominent in compositions with higher praseodymium content (e.g., 10% and 20% Pr in PCO) and at high oxygen partial pressures. mit.educore.ac.uk The formation of a praseodymium-induced impurity band within the CeO₂ band gap is thought to facilitate this electronic transport. mit.educore.ac.uk The migration enthalpy for this impurity band hopping conductivity is approximately 0.55 eV, which is slightly higher than the hopping enthalpy for intrinsic carriers in CeO₂ (0.4 eV). mit.educore.ac.uk

The interplay between Pr³⁺ and Pr⁴⁺ concentrations, which is governed by temperature and oxygen partial pressure, directly influences the electronic conductivity. This makes the electronic transport properties of praseodymium oxide systems highly tunable. researchgate.net

Impact of Doping on Defect Structures and Transport Properties

Doping praseodymium oxide systems with other elements is a common strategy to further tailor their defect structures and enhance their transport properties for specific applications.

Introducing dopants can significantly alter the concentration of oxygen vacancies and the mobility of both ionic and electronic charge carriers. For instance, doping ceria with praseodymium itself is a form of creating a defect structure with enhanced mixed ionic-electronic conductivity. osti.gov The Pr³⁺ ions act as acceptor dopants, leading to the formation of oxygen vacancies.

The addition of other dopants, such as gadolinium (Gd) or lanthanum (La), to PCO systems has been investigated to optimize their performance. osti.gov Lanthanum substitution in Pr-doped ceria has been shown to increase the ionic conductivity, with a maximum observed for a La content of x = 0.1 in Laₓ(Ce₀.₉Pr₀.₁)₁₋ₓO₂₋δ, reaching 9.5×10⁻³ S·cm⁻¹ at 600 °C. osti.gov This is attributed to an increase in the oxygen vacancy concentration. osti.gov Lanthanum doping also decreases the activation energy for conductivity from approximately 1 eV in Ce₀.₉Pr₀.₁O₂₋δ to about 0.75 eV in the La-substituted compositions. osti.gov

The table below summarizes the effect of different dopants on the properties of praseodymium oxide systems based on available research findings.

| Dopant System | Dopant Concentration | Effect on Ionic Conductivity | Effect on Electronic Conductivity | Activation Energy (eV) | Reference |

| Pr in CeO₂ | 0.5% - 1% | pO₂-dependent | - | - | mit.educore.ac.uk |

| Pr in CeO₂ | 5% | Highest ionic conductivity (0.05 S/cm at 800°C) | - | - | cambridge.org |

| Pr in CeO₂ | 10% - 20% | - | Significant electron hopping | ~0.55 (hopping) | mit.educore.ac.uk |

| La in Ce₀.₉Pr₀.₁O₂₋δ | x = 0.1 | Increased (9.5×10⁻³ S·cm⁻¹ at 600°C) | Significant electronic contribution | ~0.75 | osti.gov |

| Gd in CeO₂ with Pr | - | - | Increased p-type conductivity | - | osti.gov |

Praseodymium-Cerium Oxide Solid Solutions

Praseodymium-cerium oxide (PCO), with the general formula PrₓCe₁₋ₓO₂-δ, represents a class of materials known as mixed ionic-electronic conductors (MIECs). cambridge.orgrsc.org These materials crystallize in the cubic fluorite structure, where praseodymium (Pr) ions are incorporated into the ceria (CeO₂) cation sublattice. core.ac.uk The introduction of Pr into the ceria lattice is fundamental to the material's defect chemistry. Pr can exist in two stable oxidation states, +3 and +4, relative to the Ce⁴⁺ host cations. core.ac.uk

The non-stoichiometry (δ) in PrₓCe₁₋ₓO₂-δ is intrinsically linked to the equilibrium between the oxygen in the material's lattice and the oxygen partial pressure (pO₂) of the surrounding atmosphere, as well as the redox couples Pr³⁺/Pr⁴⁺ and Ce³⁺/Ce⁴⁺. rsc.orgresearchgate.net When Pr³⁺ substitutes a Ce⁴⁺ ion, it acts as an acceptor dopant, creating oxygen vacancies to maintain charge neutrality. core.ac.ukmit.edu This process is crucial for the material's ionic conductivity.

Under oxidizing conditions and at high pO₂, Pr³⁺ can be oxidized to Pr⁴⁺, which reduces the concentration of acceptor dopants and, consequently, the ionic conductivity. core.ac.ukmit.edu Conversely, at elevated temperatures and low pO₂, Ce⁴⁺ can be reduced to Ce³⁺, a process that creates additional oxygen vacancies and releases electrons, contributing to electronic conductivity. researchgate.net The ability to readily cycle between these oxidation states makes PCO a model system for studying the relationship between thermodynamic properties and performance in applications like solid oxide fuel cells (SOFCs) and gas sensors. cambridge.orgrsc.org

With increasing Pr content, several trends are observed. The concentration of oxygen vacancies increases, which can enhance total conductivity. elsevier.es However, this doping also induces significant chemical expansion, which can affect the material's thermomechanical stability. elsevier.es For compositions with 10% and 20% Pr, an electron hopping conductivity mechanism becomes prominent at high pO₂ and lower temperatures, attributed to the formation of a praseodymium impurity band within the CeO₂ band gap. core.ac.ukmit.edu

Defect Association and Interaction Energies

In an ideal solid solution, defects would be randomly distributed throughout the crystal lattice. However, in real systems like PrₓCe₁₋ₓO₂-δ, electrostatic and elastic interactions lead to the formation of associated defect pairs or clusters. This defect association significantly influences the material's properties, particularly its electrical conductivity. core.ac.ukmit.edu

The interaction between dopant cations and oxygen vacancies can be attractive, leading to the formation of complexes. The energy associated with these interactions, or binding energies, affects the mobility of oxygen vacancies. researchgate.net For instance, in PCO with a Pr content of 20%, an increase in the total migration energy for oxygen ions to approximately 0.9 eV has been observed, with the increase attributed to a defect association energy that becomes significant at these higher doping levels. core.ac.ukmit.edu This indicates that more energy is required for an oxygen ion to hop to a neighboring vacant site when it is associated with a dopant cation.

The addition of praseodymium also has a notable effect on the reduction enthalpy of cerium. Research shows that the cerium reduction enthalpy decreases significantly with Pr additions, dropping from about 4.7 eV in pure CeO₂ to 3.4 eV in a 20% PCO solid solution. core.ac.ukmit.edu This facilitated reduction enhances the formation of oxygen vacancies and electronic charge carriers. cambridge.org

The following table summarizes key energy values related to defects and their transport in the PrₓCe₁₋ₓO₂-δ system.

| Parameter | Praseodymium Content (x) | Value (eV) | Notes |

| Oxygen Ion Migration Enthalpy | Most Samples | 0.6 - 0.7 eV | In agreement with other rare-earth doped ceria systems. core.ac.ukmit.edu |

| Total Migration Energy | 20% | ~0.9 eV | Increase attributed to defect association energy at high doping levels. core.ac.ukmit.edu |

| Impurity Band Hopping Migration Enthalpy | 10% and 20% | ~0.55 eV | Slightly higher than for intrinsic carriers in CeO₂ (0.4 eV). core.ac.ukmit.edu |

| Cerium Reduction Enthalpy | 20% | 3.4 eV | Significantly decreased from ~4.7 eV in pure CeO₂. core.ac.ukmit.edu |

| Pr Impurity Band to CeO₂ Conduction Band Energy | 10% and 20% | ~0.95 eV | Represents the energy level of the Pr impurity band. core.ac.ukmit.edu |

| Trap Depth | 0.5% and 1% | ~1.6 eV | Significantly higher trap depth measured in lightly doped samples. core.ac.ukmit.edu |

Table 1: Experimentally determined thermodynamic and transport energy values in the PrₓCe₁₋ₓO₂-δ system.

Defect Engineering for Enhanced Material Functionality

The deliberate manipulation of the type, concentration, and interaction of point defects to tailor material properties for specific applications is known as defect engineering. rsc.orgnsf.govresearchgate.net In oxide systems like praseodymium dioxide and its solid solutions, this approach is critical for optimizing performance in advanced technologies. nsf.govannualreviews.org The functionality of these materials in devices is largely determined by the nature and concentration of their defects. nsf.gov

By precisely controlling the praseodymium dopant concentration (the 'x' in PrₓCe₁₋ₓO₂-δ), researchers can engineer the defect equilibria to enhance desired properties. annualreviews.org For example, increasing the Pr content reduces the energy required to form oxygen vacancies, which is beneficial for applications requiring high oxygen storage capacity or fast oxygen transport, such as in three-way catalysts. cambridge.organnualreviews.org This "breathing" action, where the oxide takes in and releases oxygen, is a direct consequence of the engineered defect chemistry. annualreviews.org

Furthermore, defect engineering can be used to optimize the mixed ionic-electronic conductivity (MIEC) that is crucial for SOFC cathodes. cambridge.org By creating a Pr-based impurity band, electronic conductivity is introduced under oxidizing conditions. cambridge.org The interplay between ionic conductivity (via oxygen vacancies) and electronic conductivity (via electron hopping in the Pr impurity band) can be fine-tuned by adjusting the Pr fraction. cambridge.org This allows for the tailoring of the material to match the specific operating conditions (temperature, oxygen partial pressure) of an electrochemical device.

However, defect engineering also involves managing trade-offs. For instance, while doping increases oxygen vacancy concentration, it also leads to lattice distortions and chemical expansion, which can create mechanical stress and potentially compromise the long-term stability of the material. elsevier.esannualreviews.org Therefore, successful defect engineering requires a comprehensive understanding of the complex relationships between composition, defect structure, electrical properties, and mechanical stability. annualreviews.organnualreviews.org

Phase Transitions and Thermochemical Stability of Praseodymium Oxides

The praseodymium-oxygen system is characterized by a complex series of oxides with varying stoichiometries, which undergo several phase transitions depending on temperature, pressure, and oxygen partial pressure. The stability of these phases is a critical aspect of their material properties and applications.

Catalytic Properties and Mechanistic Investigations of Praseodymium Oxides

Redox Catalysis and Oxygen Storage Capacity

The catalytic functionality of praseodymium oxides is closely linked to their redox properties and their capacity to store and release oxygen. This behavior is central to their application in oxidation catalysis.

The catalytic activity of praseodymium oxides in oxidation reactions is often explained by the Mars-van Krevelen (MvK) mechanism. researchgate.netmdpi.comacs.org This mechanism involves the oxidation of a reactant by lattice oxygen from the catalyst, leading to the reduction of the oxide and the creation of an oxygen vacancy. osti.govdiva-portal.orgchemrxiv.org Subsequently, the catalyst is re-oxidized by gas-phase oxygen, which fills the vacancy, completing the catalytic cycle. osti.gov The facility with which praseodymium oxides can release and incorporate lattice oxygen makes them well-suited for this type of catalytic pathway. researchgate.net Studies on CO oxidation over metal oxides have provided substantial evidence for the involvement of lattice oxygen, a cornerstone of the MvK mechanism. acs.orgosti.gov

The presence of mixed valence states (Pr³⁺/Pr⁴⁺) in praseodymium oxides is fundamental to their catalytic performance. researchgate.net This multivalency promotes the formation of structural oxygen vacancies to maintain charge neutrality, which in turn enhances the mobility of lattice oxygen. mdpi.commdpi.com Praseodymium oxide is reported to have a high concentration of oxygen vacancies, among the highest of the rare earth oxides. researchgate.net These vacancies are crucial as they act as sites for the activation of molecular oxygen and facilitate the transport of oxygen within the catalyst structure. rsc.org The addition of praseodymium to other oxides, like ceria, has been shown to increase the number of oxygen vacancies and create more labile oxygen species, thereby improving the redox properties and catalytic activity. mdpi.comcore.ac.uk The high mobility of oxygen ions and the abundance of oxygen vacancies in praseodymium oxides are considered prerequisites for high catalytic activity in redox reactions. researchgate.net

Specific Catalytic Reactions

Praseodymium oxides have been investigated as catalysts in a range of important environmental and industrial reactions.

Praseodymium oxides are effective catalysts for the oxidation of carbon monoxide (CO). researchgate.netresearchgate.net The reaction is believed to proceed via the Mars-van Krevelen mechanism, where CO adsorbs on the oxide surface and reacts with lattice oxygen to form CO₂, leaving an oxygen vacancy that is subsequently refilled by gas-phase O₂. acs.org Nanostructured praseodymium oxides, specifically Pr₆O₁₁, have demonstrated high activity for CO oxidation, with maximum conversions reaching 95-96% at 550°C. researchgate.net The catalytic activity is influenced by the oxygen ion mobility of the material. researchgate.netcapes.gov.br Gold nanoparticles supported on praseodymium oxide nanorods have shown superior catalytic activity for CO oxidation, achieving complete conversion at temperatures as low as 140°C. acs.orgnih.gov The presence of PrO₂ in Pt-Pr/C catalysts has been shown to enhance the electro-catalytic activity for CO oxidation through a bi-functional mechanism. nih.gov

Praseodymium oxides are also active in the oxidation of methane (B114726). researchgate.net While pure praseodymium oxide tends to catalyze the complete combustion of methane to CO₂ and water, its catalytic properties can be modified for other applications. epa.gov For instance, in the oxidative coupling of methane, praseodymium oxide's performance can be significantly improved by the addition of tetrachloromethane, which leads to the formation of praseodymium oxychloride. acs.org Palladium-based catalysts supported on ceria-praseodymium mixed oxides have been investigated for methane oxidation, with praseodymium helping to stabilize the active palladium oxide phase. researchgate.net The direct conversion of methane to valuable chemicals like ethylene (B1197577) and aromatics is a significant area of research, and while challenging, novel catalysts are being explored to achieve this selectively. cas.cn

Photocatalytic Applications for Carbon Dioxide Reduction

While research on pure praseodymium dioxide (PrO₂) for photocatalytic CO₂ reduction is limited, significant work has been done on mixed-valence praseodymium oxides and praseodymium-doped materials, which leverages the crucial Pr⁴⁺/Pr³⁺ redox couple inherent to PrO₂.

The selective reduction of CO₂ to CO in an aqueous solution is challenging because the reduction of protons to hydrogen is often more thermodynamically favorable. acs.org However, the use of Ag nanoparticle co-catalysts on CaTiO₃ has been shown to promote selectivity towards CO formation. kyoto-u.ac.jp In this context, the role of the praseodymium oxide layer is primarily to enhance the rate of reaction by facilitating better charge separation and transfer. kyoto-u.ac.jpacs.org Other research has explored rare earth praseodymium single-atom catalysts dispersed on porous carbon, which have demonstrated high selectivity for the electrochemical CO₂ reduction reaction (CO₂RR), achieving a Faradaic efficiency for CO of up to 93% at a low potential. researchgate.netresearchgate.net

Surface Chemistry and Adsorption Phenomena

The surface of this compound is a dynamic interface where the adsorption of molecules and the presence of functional groups dictate its catalytic behavior.

Adsorption of Reactant Species (e.g., CO)

The adsorption of carbon monoxide (CO) has been a key method for probing the surface acidity of praseodymium oxides. ekb.egekb.eg Fourier-transform infrared (FTIR) spectroscopy studies show that CO adsorbs onto Lewis acid sites on the surface of praseodymia. ekb.eg A notable characteristic of this interaction is a slight shift to lower frequencies in the infrared spectrum of the adsorbed CO, which indicates a strong interaction between the CO molecules and the Lewis acid sites. ekb.eg

Theoretical studies using Density Functional Theory (DFT+U) on praseodymium-doped ceria surfaces provide further insight, suggesting that CO molecules can react with surface superoxide (B77818) radicals. conicet.gov.ar This interaction can lead to the formation of a CO₂ molecule or, particularly when the superoxide is near a Pr dopant, a more stable carbonate-type species. conicet.gov.ar Experimental work on nanostructured praseodymium oxide (Pr₆O₁₁) supports the formation of surface carbonates. acs.orgcapes.gov.brresearchgate.net Upon exposure to CO, two types of bidentate carbonates have been observed on the oxide surface. acs.orgcapes.gov.br The proposed mechanism for CO oxidation involves the adsorption of CO as a bidentate carbonate, which is subsequently transformed into a monodentate carbonate before desorbing as CO₂. acs.orgresearchgate.net

Surface Hydroxyl Groups and Acid-Base Properties

The surface of praseodymium oxides can host various hydroxyl groups, which influence their acid-base properties. ekb.egekb.eg Studies on the non-stoichiometric oxide PrO₁.₈₃₃, which has an oxygen-deficient fluorite structure related to PrO₂, reveal the presence of multiple distinct types of surface hydroxyl groups. ekb.eg

Influence of Nanostructure and Doping on Catalytic Performance

The catalytic efficacy of this compound can be significantly manipulated through nanostructuring and doping, which alter its physical and electronic properties.

The synthesis method has a profound impact on the nanostructure of praseodymium oxide and, consequently, its catalytic activity. acs.orgcapes.gov.br Praseodymium oxide (Pr₆O₁₁) prepared via various methods to have nanocrystalline domains in the 10 nm range consistently shows higher activity for CO oxidation compared to its bulk commercial counterpart. acs.orgcapes.gov.brresearchgate.net These differences in activity among various nanostructured samples are attributed to the influence of the synthesis route on the mobility of oxygen ions within the oxide lattice. acs.orgresearchgate.net The catalytic activity for reactions like methane oxidation and NO reduction on nanostructured praseodymia is also linked to its phase transitions at high temperatures; the activity often commences as the Pr₆O₁₁ structure transforms into more oxygen-depleted phases. researchgate.net

Doping praseodymium into other oxide systems is a common strategy to enhance catalytic performance. The introduction of praseodymium into ceria (CeO₂) for the water-gas shift reaction has been shown to increase the specific surface area, improve the dispersion of the active metal (e.g., Ni), and increase surface acidity, all of which favor CO adsorption and boost catalytic rates. mdpi.com Similarly, doping chromium oxide (Cr₂O₃) with praseodymium enhances the mobility of oxygen species and the material's reducibility, leading to better performance in the oxidation of 1,2-dichloroethane. mdpi.com The primary mechanism behind the effectiveness of Pr doping is often the creation of localized oxygen vacancies. electrochemsci.orgrsc.org These vacancies not only enhance the mobility of lattice oxygen but also act as sites for the activation of reactant molecules, ultimately accelerating the catalytic reaction rate through synergistic effects. rsc.org

Below is a summary of research findings on the effect of praseodymium doping on various catalyst systems.

| Catalyst System | Reaction | Effect of Pr Doping | Reference |

| Ni/CeO₂ | Water-Gas Shift | Increased surface area, improved Ni dispersion, increased surface acidity, enhanced CO adsorption. | mdpi.com |

| Cr₂O₃ | 1,2-Dichloroethane Oxidation | Enhanced reducibility and mobility of oxygen species. | mdpi.com |

| Ru/CeO₂ | Ethylene Methoxycarbonylation | Increased concentration of localized oxygen vacancies, enhanced reactant activation. | rsc.org |

| Ti/SnO₂-Sb/PbO₂ | Anodic Dye Degradation | Improved stability, enhanced formation of oxygen vacancies and surface hydroxyl groups. | electrochemsci.org |

| Pd/CeO₂ | Methane Oxidation | Resulted in a more active catalyst and reduced H₂O inhibition. | researchgate.net |

Optical Phenomena and Spectroscopic Characterization of Praseodymium Oxides

Optical Absorption and Emission Spectroscopy

The absorption and emission of light by praseodymium oxides are governed by electronic transitions within the praseodymium ions and by charge transfer events between the ions and the surrounding oxygen ligands.

f-f Electronic Transitions of Pr³⁺ Ions

The optical absorption spectra of materials containing trivalent praseodymium (Pr³⁺) in the visible and near-infrared regions are characterized by a series of sharp, narrow absorption bands. These bands arise from intra-configurational f-f electronic transitions, which are transitions between the energy levels of the 4f² electron configuration. While these transitions are formally forbidden by the Laporte selection rule, they become partially allowed in a crystal lattice due to the mixing of opposite-parity wavefunctions, resulting in weak absorption features.

In oxide hosts, the primary absorption bands correspond to transitions from the ³H₄ ground state to various excited states. researchgate.net Key observed transitions include:

³H₄ → ³P₂

³H₄ → ³P₁ + ¹I₆

³H₄ → ³P₀

³H₄ → ¹D₂

³H₄ → ¹G₄

³H₄ → ³F₄, ³F₃, ³F₂

The exact positions of these absorption peaks are influenced by the crystal field of the host material, which splits the energy levels of the free ion. For instance, in sodium aluminium phosphate (B84403) glass, absorption bands are observed at 444 nm (³H₄ → ³P₂), 468 nm (³H₄ → ³P₁), 482 nm (³H₄ → ³P₀), and 590 nm (³H₄ → ¹D₂). researchgate.net Pr₂O₃, which contains Pr³⁺, shows distinct absorption in the visible light band caused by these f-f transitions. jim.org.cnresearching.cn In contrast, oxides containing Pr⁴⁺, such as Pr₆O₁₁ and PrO₂, exhibit strong absorption across the UV-Vis spectrum starting from around 320 nm, which is attributed to charge transfer between Pr⁴⁺ and oxygen ions. jim.org.cnresearching.cn This broad charge transfer band often masks the weaker f-f transitions.

| Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|

| ³H₄ → ³P₂ | 444 | researchgate.net |

| ³H₄ → ³P₁ | 468 | researchgate.net |

| ³H₄ → ³P₀ | 482 | researchgate.net |

| ³H₄ → ¹D₂ | 590 | researchgate.net |

Photoluminescence Emission Spectra and Quantum Yield

Upon excitation with appropriate energy, typically UV light, Pr³⁺ ions exhibit photoluminescence (PL), emitting light at specific wavelengths corresponding to radiative transitions from excited states back to lower energy levels. The most prominent emission bands in the visible spectrum typically originate from the ³P₀ and ¹D₂ excited states. researchgate.net Common emission transitions include:

³P₀ → ³H₄ (Blue-Green)

³P₀ → ³H₆ (Orange-Red)

³P₀ → ³F₂ (Red)

¹D₂ → ³H₄ (Red)